molecular formula C28H37N7O4 B4066346 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B4066346
M. Wt: 535.6 g/mol
InChI Key: BPXRCRUOTDLSEO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes multiple functional groups

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 1,3,5-triazine core, followed by the introduction of the piperazine, morpholine, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine include other triazine derivatives with different substituents on the triazine ring or the phenyl groups. Examples include:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N7O4/c1-36-23-7-5-22(6-8-23)33-12-14-34(15-13-33)27-30-26(31-28(32-27)35-16-18-39-19-17-35)29-11-10-21-4-9-24(37-2)25(20-21)38-3/h4-9,20H,10-19H2,1-3H3,(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXRCRUOTDLSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)NCCC4=CC(=C(C=C4)OC)OC)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 3
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

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